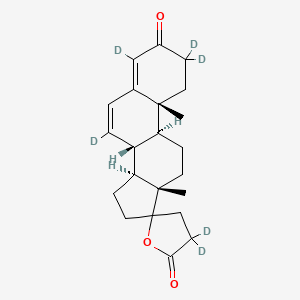
Canrenone-d6 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canrenone-d6 (Major) is a stable isotope-labeled form of Canrenone, a synthetic steroid with antimineralocorticoid properties. It is primarily used in scientific research and as a reference standard in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Canrenone-d6 is synthesized through a series of chemical reactions starting from spironolactone, which undergoes specific modifications to introduce deuterium atoms at the desired positions. The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods: The industrial production of Canrenone-d6 involves large-scale chemical synthesis using reactors designed to handle deuterated reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for research and analytical applications.
化学反応の分析
Types of Reactions: Canrenone-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Canrenone-d6 can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups, often using nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Canrenone-d6, which can be further analyzed and utilized in research applications.
科学的研究の応用
Canrenone-d6 is extensively used in scientific research due to its stable isotope labeling, which allows for accurate tracking and quantification in biological systems. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography for the identification and quantification of Canrenone and its metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Canrenone in animal models and human subjects.
Medicine: Utilized in clinical research to understand the effects of Canrenone on conditions such as heart failure and hyperaldosteronism.
Industry: Applied in the development of analytical methods and quality control of pharmaceuticals containing Canrenone.
作用機序
Canrenone exerts its effects by antagonizing the mineralocorticoid receptor, thereby inhibiting the action of aldosterone. This leads to decreased sodium reabsorption and potassium excretion in the kidneys, resulting in diuretic and antihypertensive effects. The molecular targets and pathways involved include the mineralocorticoid receptor and the renin-angiotensin-aldosterone system (RAAS).
類似化合物との比較
Canrenone-d6 is compared with other similar compounds, such as spironolactone, eplerenone, and drospirenone. While all these compounds are antimineralocorticoids, Canrenone-d6 is unique due to its stable isotope labeling, which enhances its utility in research applications. The similar compounds include:
Spironolactone: A non-selective antagonist of the mineralocorticoid receptor.
Eplerenone: A selective antagonist of the mineralocorticoid receptor with fewer side effects.
Drospirenone: A synthetic progestin with antimineralocorticoid properties used in oral contraceptives.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
分子式 |
C22H28O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22?/m1/s1/i4D,5D2,8D2,13D |
InChIキー |
UJVLDDZCTMKXJK-USJDJSNGSA-N |
異性体SMILES |
[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |
正規SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


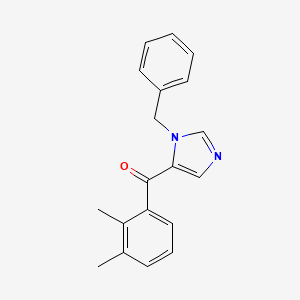
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B15354446.png)
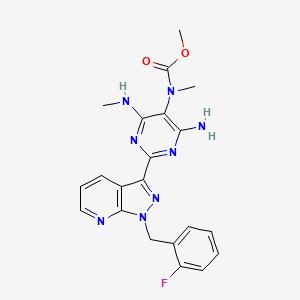
![N1-(4-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B15354459.png)

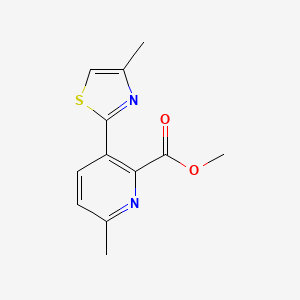

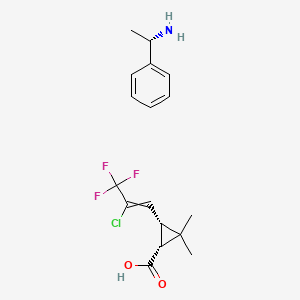
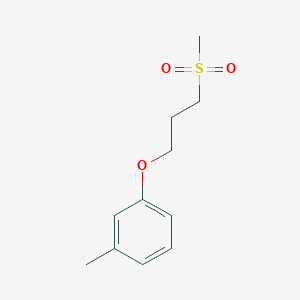
![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)
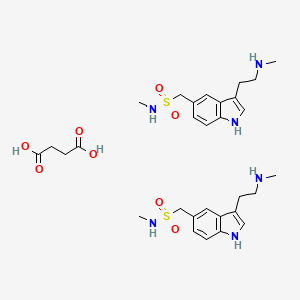
![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B15354519.png)
